1-Bromo-4-methyl-3-(propan-2-yl)pentane
Description
1-Bromo-4-methyl-3-(propan-2-yl)pentane (C₉H₁₉Br) is a brominated alkane with a molecular weight of 207.16 g/mol and CAS number 1571913-29-5 . Its structure consists of a pentane backbone substituted with a bromine atom at position 1, a methyl group at position 4, and an isopropyl group (propan-2-yl) at position 3. This branching creates steric hindrance around the primary bromide, influencing its physical and chemical behavior. While specific data on its melting/boiling points are unavailable in the provided evidence, its branched structure suggests lower polarity and volatility compared to linear analogs.
The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, as inferred from structurally related brominated compounds in pesticide intermediates and aromatic derivatives (e.g., –16).
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-4-methyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C9H19Br/c1-7(2)9(5-6-10)8(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
WATCPATZIOJEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCBr)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane can be synthesized through the bromination of 4-methyl-3-(propan-2-yl)pentane. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired carbon atom .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: Alkenes.
Reduction: Alkanes.
Scientific Research Applications
1-Bromo-4-methyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-methyl-3-(propan-2-yl)pentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds with nucleophilic amino acid residues. This can result in the inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Reactivity Profiles
Primary Bromides vs. Tertiary Chlorides
- This compound: As a primary bromide, it is theoretically prone to SN2 substitution. However, steric hindrance from the isopropyl (C3) and methyl (C4) groups may reduce reaction rates compared to less-branched analogs .
1-Bromo-4-methylpentane :
3-Chloro-3-methylpentane :
Solubility and Extraction Considerations
Evidence from solvent extraction studies (e.g., dichloromethane-pentane mixtures for pesticide recovery ) implies that branched bromoalkanes like this compound may exhibit higher solubility in non-polar solvents (e.g., pentane) compared to polar analogs. However, direct experimental data for this compound are lacking.
Biological Activity
1-Bromo-4-methyl-3-(propan-2-yl)pentane, a brominated alkane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a carbon chain that includes a branched isopropyl group. Its molecular formula is , and it exhibits properties typical of alkyl halides, such as reactivity in nucleophilic substitution and elimination reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated compounds often possess antimicrobial properties. A study assessing various alkyl bromides showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
Table 1: Antimicrobial Activity of Brominated Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the effect of this compound on various cell lines. Preliminary results suggest moderate cytotoxic effects, indicating potential for further investigation in cancer therapeutics.
Case Study: Cytotoxicity on Human Cell Lines
In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value determined at approximately 50 µM.
The mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the formation of various derivatives with altered biological activity.
- Membrane Disruption : Similar to other alkyl halides, it may disrupt cellular membranes, impacting cell viability.
Research Findings
Recent investigations have focused on the structure–activity relationship (SAR) of brominated compounds, including this compound. Modifications to the alkyl chain length and branching patterns have been shown to influence both antimicrobial and cytotoxic activities.
Table 2: Structure–Activity Relationship Findings
| Compound Variant | Chain Length | Activity Level |
|---|---|---|
| 1-Bromo-4-methyl-pentane | C5 | Moderate Antimicrobial |
| 1-Bromo-4-methyl-butane | C4 | Low Antimicrobial |
| 1-Bromo-4-methyl-propene | C8 | High Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
